molecular formula C18H19ClN2O5S B214273 Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate

Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate

Cat. No. B214273
M. Wt: 410.9 g/mol
InChI Key: WYEUBVQZPXNWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A is not fully understood. However, studies suggest that it may act through the inhibition of specific enzymes and signaling pathways involved in cancer and inflammation.
Biochemical and Physiological Effects:
Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of specific enzymes involved in cancer and inflammation, modulate the immune response, and reduce oxidative stress. These effects may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A has several advantages for lab experiments, including its high purity and stability. However, its synthesis method is complex and requires specialized equipment and expertise. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Future Directions

There are several potential future directions for research on Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A. These include further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, there is a need for the development of more efficient synthesis methods and the exploration of new analogs with improved properties.
Conclusion:
In conclusion, Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A is a chemical compound with potential therapeutic applications in cancer and inflammation. Its synthesis method is complex, but its high purity and stability make it suitable for lab experiments. Further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore new analogs with improved properties.

Synthesis Methods

Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method typically involves the use of organic solvents and requires careful monitoring of reaction conditions to ensure purity and yield.

Scientific Research Applications

Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In vitro studies have shown that Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A can inhibit the growth of cancer cells and reduce inflammation by modulating the immune response. In vivo studies have also demonstrated the effectiveness of Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A in reducing tumor growth and inflammation in animal models.

properties

Product Name

Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate

Molecular Formula

C18H19ClN2O5S

Molecular Weight

410.9 g/mol

IUPAC Name

propan-2-yl 4-carbamoyl-5-[[2-(4-chlorophenoxy)acetyl]amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C18H19ClN2O5S/c1-9(2)26-18(24)15-10(3)14(16(20)23)17(27-15)21-13(22)8-25-12-6-4-11(19)5-7-12/h4-7,9H,8H2,1-3H3,(H2,20,23)(H,21,22)

InChI Key

WYEUBVQZPXNWID-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)OC(C)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.